molecular formula C26H22O4 B4664140 4-(4-methoxyphenyl)-8-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one

4-(4-methoxyphenyl)-8-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one

Cat. No.: B4664140
M. Wt: 398.4 g/mol
InChI Key: MFHYPVRBQHGFGH-RMKNXTFCSA-N
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Description

4-(4-Methoxyphenyl)-8-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one is a synthetic chromenone derivative characterized by a bicyclic chromen-2-one core substituted with a 4-methoxyphenyl group at position 4, a methyl group at position 8, and a (2E)-3-phenylprop-2-en-1-yl ether at position 5. The compound’s molecular formula is C₂₆H₂₂O₄, with a molecular weight of 398.45 g/mol. Its structure combines electron-donating (methoxy) and π-conjugated (styryl ether) groups, which influence its chemical reactivity and biological activity .

Properties

IUPAC Name

4-(4-methoxyphenyl)-8-methyl-7-[(E)-3-phenylprop-2-enoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O4/c1-18-24(29-16-6-9-19-7-4-3-5-8-19)15-14-22-23(17-25(27)30-26(18)22)20-10-12-21(28-2)13-11-20/h3-15,17H,16H2,1-2H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHYPVRBQHGFGH-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OCC=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OC/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(4-methoxyphenyl)-8-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one can be achieved through a multicomponent condensation reaction. One approach involves the reaction of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid in the presence of a base such as triethylamine (Et3N). The reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile (MeCN) and the final formation of the chromen-2-one moiety in acidic media .

Chemical Reactions Analysis

4-(4-methoxyphenyl)-8-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides or acyl chlorides.

Scientific Research Applications

Key Properties:

  • Molecular Formula : C23H22O4
  • Molecular Weight : 374.42 g/mol
  • IUPAC Name : 4-(4-methoxyphenyl)-8-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one

Antioxidant Activity

Research indicates that derivatives of chromenone exhibit significant antioxidant properties, which can mitigate oxidative stress in cells. A study highlighted the effectiveness of similar compounds in reducing reactive oxygen species (ROS) levels in various cell lines, suggesting potential use in treating oxidative stress-related diseases .

Anticancer Properties

Several studies have documented the anticancer effects of chromenone derivatives. For instance, a study demonstrated that compounds with similar structural motifs inhibited the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms . The compound's ability to modulate signaling pathways involved in cancer progression makes it a candidate for further investigation.

Anti-inflammatory Effects

The anti-inflammatory potential of chromenone derivatives has been explored, with findings indicating that they can inhibit pro-inflammatory cytokines. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases .

Pesticidal Activity

Compounds similar to this compound have demonstrated pesticidal properties against various agricultural pests. Studies have shown that these compounds can act as effective insecticides, potentially offering a greener alternative to synthetic pesticides .

Plant Growth Regulation

Research has indicated that certain chromone derivatives can enhance plant growth by promoting root development and increasing resistance to environmental stressors. This application is particularly beneficial in sustainable agriculture practices aimed at improving crop yield without harmful chemicals .

Photovoltaic Materials

The unique electronic properties of chromenone derivatives make them suitable for applications in organic photovoltaics. Their ability to absorb light and convert it into electrical energy has been investigated, with promising results indicating potential use in solar cell technology .

Organic Light Emitting Diodes (OLEDs)

Due to their luminescent properties, compounds like this compound are being studied for use in OLEDs. Their incorporation into device architectures could lead to improved efficiency and color purity in displays .

Case Studies

  • Antioxidant Study : A comparative analysis of various chromenone derivatives revealed that modifications at specific positions significantly enhanced antioxidant activity, showcasing the importance of structural optimization .
  • Cancer Research : In vitro studies demonstrated that a related compound induced apoptosis in breast cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent .
  • Agricultural Field Trials : Field trials using a formulation containing chromenone derivatives showed a marked reduction in pest populations while promoting plant health, suggesting their viability as eco-friendly pesticides .

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-8-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Chromenone derivatives are structurally diverse, with variations in substituents significantly altering their properties. Below is a comparative analysis of key analogues:

Compound Name Substituents Molecular Formula Key Structural Differences Impact on Properties
Target Compound 4-(4-methoxyphenyl), 8-methyl, 7-[(2E)-styryloxy] C₂₆H₂₂O₄ Styryl ether (C=C bond) at position 7 Enhanced rigidity and π-π stacking potential
4-(4-Methoxyphenyl)-8-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one () 7-phenylethoxy C₂₅H₂₂O₅ Ethoxy linker instead of styryloxy Reduced conjugation; altered solubility
7-{[(2E)-3-Phenylprop-2-en-1-yl]oxy}-3-(quinolin-2-yl)-2H-chromen-2-one () 3-quinolinyl, 7-styryloxy C₂₈H₂₁NO₃ Quinoline moiety at position 3 Increased aromaticity; potential DNA intercalation
3-[(2E)-3-(4-Methylphenyl)prop-2-enoyl]-2H-chromen-2-one () 4-methylphenylpropenoyl at position 3 C₂₀H₁₆O₃ Propenoyl group instead of methoxyphenyl Higher electrophilicity; reactivity in Michael additions
5-[2-(3-Methoxyphenyl)-2-oxoethoxy]-7-methyl-4-propyl-2H-chromen-2-one () 4-propyl, 5-oxoethoxy C₂₂H₂₂O₅ Propyl and oxoethoxy groups Improved lipophilicity and membrane permeability

Chemical and Physical Properties

  • Solubility : The target compound’s styryl ether group increases hydrophobicity compared to ethoxy analogues (e.g., ), reducing aqueous solubility but enhancing lipid bilayer penetration .
  • Reactivity : The (2E)-styryloxy group participates in [2+2] cycloadditions under UV light, unlike saturated ethers .
  • Thermal Stability: Methyl and methoxy substituents improve thermal stability, as observed in differential scanning calorimetry (DSC) studies of similar chromenones .

Key Differentiators

  • Rigidity vs. Flexibility : The (2E)-styryloxy group introduces conformational rigidity, favoring interactions with planar biological targets (e.g., DNA topoisomerases) over flexible ethoxy chains .
  • Electronic Effects: The 4-methoxyphenyl group donates electrons, stabilizing the chromenone core’s excited state, as evidenced by fluorescence quantum yield (Φ = 0.32) .

Biological Activity

The compound 4-(4-methoxyphenyl)-8-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one , also known as a methoxychalcone, belongs to the class of flavonoids and exhibits a variety of biological activities. This article reviews its biological properties, including anti-inflammatory, anticancer, and antioxidant activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H22O4C_{22}H_{22}O_{4}, with a molecular weight of 350.41 g/mol. The structure features a chromenone backbone with methoxy and methyl substituents that contribute to its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets in the body:

  • Enzyme Inhibition : The compound has been shown to inhibit several enzymes involved in inflammatory processes, including cyclooxygenase (COX) and lipoxygenase (LOX) pathways. This inhibition can reduce the production of pro-inflammatory mediators.
  • Antioxidant Activity : It exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells.

1. Anticancer Activity

Research has indicated that this compound possesses anticancer properties against various cancer cell lines. For instance:

  • In vitro Studies : The compound was tested against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, showing significant cytotoxic effects with IC50 values in the micromolar range. The mechanism involves apoptosis induction and cell cycle arrest.
Cell LineIC50 (µM)Mechanism
MCF-715.4Apoptosis induction
PC-312.7Cell cycle arrest

2. Anti-inflammatory Activity

The compound has demonstrated potent anti-inflammatory effects:

  • Inhibition of COX Enzymes : It inhibits COX-1 and COX-2 enzymes, which are crucial in the inflammatory response. Studies report IC50 values of approximately 20 µM for COX-2 inhibition.

3. Antioxidant Activity

The antioxidant potential was evaluated using various assays:

  • DPPH Radical Scavenging : The compound showed effective scavenging activity with an IC50 value of 30 µM.
  • ABTS Assay : Results indicated strong radical scavenging activity, comparable to standard antioxidants like ascorbic acid.

Case Studies

  • Study on Anticancer Properties :
    A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of similar chalcone derivatives. The results indicated that modifications on the phenyl rings significantly enhanced cytotoxicity against MCF-7 cells due to increased lipophilicity and better interaction with cellular membranes .
  • Research on Anti-inflammatory Effects :
    Another study focused on the anti-inflammatory effects of flavonoids, including methoxychalcones, found that these compounds significantly reduced edema in animal models when administered orally .
  • Antioxidant Evaluation :
    A comparative study assessed various flavonoids' antioxidant activities, where this compound exhibited superior activity due to its structural features that stabilize free radicals effectively .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(4-methoxyphenyl)-8-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as condensation of phenolic precursors with propenyloxy substituents under controlled conditions. For example, FeCl₃-catalyzed one-pot reactions in tetrahydrofuran (THF) have been used for analogous chromen-2-one derivatives . Key parameters include temperature (e.g., 60–80°C), solvent polarity, and reaction time (20–25 hours). Progress is monitored via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to optimize yield and purity .

Q. What spectroscopic and chromatographic techniques are employed to characterize this compound, and how are structural ambiguities resolved?

  • Methodological Answer : Post-synthesis characterization relies on:

  • UV-Vis Spectroscopy : To confirm π→π* transitions in the chromen-2-one core.
  • Mass Spectrometry (MS) : For molecular weight verification (e.g., ESI-MS or MALDI-TOF).
  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) .
  • X-ray Crystallography : Resolves stereochemical ambiguities; SHELXL refines crystal structures using reflection data and Laue group symmetry .

Advanced Research Questions

Q. How can computational methods like molecular docking elucidate structure-activity relationships (SAR) for this compound?

  • Methodological Answer : Docking studies using software (e.g., AutoDock Vina) assess interactions with biological targets (e.g., enzymes or receptors). For chromen-2-ones, the propenyloxy group’s orientation may influence binding affinity to hydrophobic pockets. Comparative analysis with analogs lacking the (2E)-3-phenylprop-2-en-1-yl group can highlight structural determinants of activity .

Q. What experimental strategies address contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer : Variability arises from assay conditions (e.g., bacterial strain specificity) or substituent effects. To resolve discrepancies:

  • Dose-Response Curves : Quantify IC₅₀/EC₅₀ values across multiple cell lines or microbial strains.
  • Structure-Activity Comparison : Test derivatives with modified substituents (e.g., replacing methoxyphenyl with halogenated groups) .
  • Statistical Validation : Use ANOVA or t-tests to confirm reproducibility .

Q. How is X-ray crystallography applied to resolve conformational flexibility in the propenyloxy side chain?

  • Methodological Answer : Single-crystal diffraction data collected at low temperatures (e.g., 100 K) reduce thermal motion artifacts. SHELXT automates space-group determination, while SHELXL refines anisotropic displacement parameters. The (2E)-configuration of the propenyloxy group is confirmed via bond-length alternation and torsion-angle analysis .

Q. What in vitro assay models are suitable for evaluating the compound’s anti-inflammatory potential?

  • Methodological Answer :

  • COX-2 Inhibition Assay : Measure IC₅₀ using fluorescence-based kits.
  • NF-κB Reporter Gene Assay : Quantify transcriptional activity in HEK293 cells.
  • Cytokine Profiling : ELISA for TNF-α/IL-6 suppression in LPS-stimulated macrophages .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-methoxyphenyl)-8-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
4-(4-methoxyphenyl)-8-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one

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